molecular formula C9H12O4 B1203955 cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol

cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol

Cat. No. B1203955
M. Wt: 184.19 g/mol
InChI Key: VVVNXNZZTJUXDV-AKHXFSBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.

Scientific Research Applications

  • Catalysis and Chemical Synthesis:

    • Henrici-Olivé and Olivé (1972) discussed a catalytic system using CoCl2 that shows high selectivity for the production of cis-1,4-hexadiene from butadiene and ethylene, underlining its significance in chemical synthesis (Henrici-Olivé & Olivé, 1972).
    • Kabir et al. (2010) highlighted the use of cis-1,2-Cyclohexanediol as an effective ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, which are important in biological applications (Kabir et al., 2010).
  • Molecular Recognition and Interaction:

    • Kikuchi et al. (1991) explored the molecular recognition aspects of cyclohexanediols, including cis-1,2-Cyclohexanediol, in hydrogen-bonded complexes, which is crucial for understanding molecular interactions (Kikuchi et al., 1991).
  • Polymerization and Material Science:

    • Kim et al. (2000) studied the cyclopolymerization of 1,5-hexadiene, emphasizing the role of different catalysts in affecting the properties and microstructure of the resultant polymers (Kim et al., 2000).
    • Lal and Hanlon (1979) investigated the homopolymerization of cis-1,4-hexadiene, exploring the unique properties of the resulting polymers for potential applications in rubber and materials science (Lal & Hanlon, 1979).
  • Environmental Applications:

    • Wubbolts and Timmis (1990) described the biotransformation of substituted benzoates into cis-diols using bacterial recombinants, a process important for environmental biodegradation (Wubbolts & Timmis, 1990).

properties

Product Name

cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid

InChI

InChI=1S/C9H12O4/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5,7-8,10-11H,1H3,(H,12,13)/t5?,7-,8+/m0/s1

InChI Key

VVVNXNZZTJUXDV-AKHXFSBVSA-N

Isomeric SMILES

CC(C1=CC=C[C@@H]([C@@H]1O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC(C1O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
Reactant of Route 2
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
Reactant of Route 3
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
Reactant of Route 4
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
Reactant of Route 5
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
Reactant of Route 6
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol

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